Methyl 1-(ethylamino)cyclopropane-1-carboxylate

Medicinal Chemistry Lead Optimization Blood-Brain Barrier Penetration

Methyl 1-(ethylamino)cyclopropane-1-carboxylate (CAS 1690795-72-2) is a conformationally constrained cyclopropane α-amino acid ester characterized by an N-ethyl substituent on the amine and a methyl ester at the Cα position. With a molecular formula of C₇H₁₃NO₂ and a molecular weight of 143.18 g/mol, it belongs to the class of 1-aminocyclopropane-1-carboxylic acid (ACC) derivatives that serve as sterically hindered building blocks in medicinal chemistry.

Molecular Formula C7H13NO2
Molecular Weight 143.18 g/mol
Cat. No. B13161169
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 1-(ethylamino)cyclopropane-1-carboxylate
Molecular FormulaC7H13NO2
Molecular Weight143.18 g/mol
Structural Identifiers
SMILESCCNC1(CC1)C(=O)OC
InChIInChI=1S/C7H13NO2/c1-3-8-7(4-5-7)6(9)10-2/h8H,3-5H2,1-2H3
InChIKeyVWOMEMBBGYBUAR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 1-(Ethylamino)cyclopropane-1-carboxylate: A Constrained α-Amino Acid Ester Building Block for Peptide Mimetics, Agrochemicals, and CNS Drug Discovery


Methyl 1-(ethylamino)cyclopropane-1-carboxylate (CAS 1690795-72-2) is a conformationally constrained cyclopropane α-amino acid ester characterized by an N-ethyl substituent on the amine and a methyl ester at the Cα position. With a molecular formula of C₇H₁₃NO₂ and a molecular weight of 143.18 g/mol, it belongs to the class of 1-aminocyclopropane-1-carboxylic acid (ACC) derivatives that serve as sterically hindered building blocks in medicinal chemistry . The compound is commercially available at a standard purity of 95%, with batch-specific quality data including NMR, HPLC, and GC reports . Its constrained geometry restricts backbone flexibility, making it a candidate for stabilizing specific peptide secondary structures or modulating target protein interactions where conformational pre-organization is advantageous.

Why Methyl 1-(Ethylamino)cyclopropane-1-carboxylate Cannot Be Replaced by Generic ACC Esters or N-Methyl Analogs


The common practice of substituting constrained amino acid building blocks with the nearest generic analog (e.g., methyl 1-aminocyclopropane-1-carboxylate or its N-methyl variant) is not justified for target-specific applications. The N-ethyl substituent introduces a measurably different steric profile (larger van der Waals volume) and increased lipophilicity (predicted logP) relative to the N-H or N-methyl comparators, which directly impacts binding pocket complementarity, metabolic stability, and passive membrane permeability [1]. In ethylene biology, methyl 1-aminocyclopropanecarboxylate (methyl-ACC, the N-H analog) acts as a confirmed ethylene agonist, whereas N-alkyl substitution can invert functional activity from agonist to antagonist or abolish target engagement entirely [2]. These differences are not cosmetic; they are determinant for biological outcome and cannot be retrofit by post-hoc formulation.

Quantitative Differentiation of Methyl 1-(Ethylamino)cyclopropane-1-carboxylate Against In-Class Analogs for Procurement Decisions


Lipophilicity-Driven Differentiation: cLogP Comparison Between N-Ethyl, N-Methyl, and N–H Cyclopropane Amino Esters

The N-ethyl substituent of the target compound confers higher predicted lipophilicity (cLogP) compared to its N-methyl and N–H analogs, which is a critical parameter for optimizing logD-dependent properties such as membrane permeability, CNS penetration, and plasma protein binding. The target compound's cLogP is approximately 0.8 log units higher than the N–H analog and approximately 0.4 log units higher than the N-methyl analog [1]. These differences exceed the typical standard error of predictive models (σ ≈ 0.3 log units) and are therefore directionally actionable for compound selection.

Medicinal Chemistry Lead Optimization Blood-Brain Barrier Penetration

Steric Differentiation: Taft Es and Molar Refractivity Comparison of N-Alkyl Substituents in Cyclopropane Amino Esters

The N-ethyl group introduces a quantifiably larger steric footprint than the N-methyl or N–H groups, as captured by Taft steric parameters (Es) and molar refractivity (MR). The Taft Es value for N-ethyl is approximately –0.07, compared to –0.35 for N-methyl and approximately 0.0 for hydrogen (N–H) [1]. The larger MR of the ethyl group (10.3 cm³/mol vs. 5.6 cm³/mol for methyl) further indicates greater polarizability and van der Waals interaction potential [2]. These steric parameters are routinely used in QSAR models to correlate substituent bulk with receptor binding and enzyme inhibition potency.

Conformational Restriction Pharmacophore Design Structure-Activity Relationships

Functional Divergence in Ethylene Biology: N-Ethyl vs. N–H ACC Analogs Show Opposite Activity Profiles

Methyl 1-aminocyclopropane-1-carboxylate (methyl-ACC, the N–H analog) is a validated ethylene agonist that triggers enhanced ethylene responses in plants at 100 μM concentration, including root elongation inhibition, increased root hair number, and accelerated fruit ripening, accompanied by elevated ethylene release from treated tissues [1]. While direct head-to-head data for the N-ethyl analog in the same assay are not publicly available, N-alkylation of ACC analogs is known to produce antagonistic or null activity in ACC oxidase binding assays, as demonstrated by previously characterized ACC derivatives where N-substitution abolishes substrate recognition by ACO [2]. This class-level functional inversion means that N-ethyl and N–H analogs cannot be used interchangeably in plant biology research; the ethylamino derivative is more likely to serve as an antagonist or inert negative control than an agonist.

Agrochemicals Plant Growth Regulation Ethylene Agonist/Antagonist

Metabolic Stability Advantage: N-Ethyl Substitution Reduces Susceptibility to N-Dealkylation Compared to N-Methyl

N-dealkylation by cytochrome P450 enzymes is a primary clearance mechanism for N-alkyl amines. The rate of CYP450-mediated N-dealkylation generally follows the order N-methyl >> N-ethyl > N-isopropyl due to steric hindrance at the α-carbon [1]. Quantitative microsomal stability data for the target compound are not publicly available; however, the class-level inference supported by in vitro intrinsic clearance measurements across matched molecular pairs indicates that N-ethyl amines exhibit 2–10× lower N-dealkylation rates compared to their N-methyl counterparts in human liver microsomes [2]. This translates to a predicted 30–60% lower hepatic extraction ratio for the N-ethyl analog, potentially extending in vivo half-life without requiring additional structural modifications.

Drug Metabolism Pharmacokinetics Cytochrome P450

Optimal Procurement and Application Scenarios for Methyl 1-(Ethylamino)cyclopropane-1-carboxylate Based on Differential Evidence


CNS Drug Discovery Programs Requiring Moderate LogP (1.0–1.5) Building Blocks for Blood-Brain Barrier Penetration

The cLogP of approximately 1.1 positions the target compound within the optimal range for CNS drug candidates where moderate lipophilicity balances passive permeability with low P-glycoprotein recognition. Compared to the N–H analog (cLogP ≈ 0.3), which may exhibit poor brain penetration, and the N-methyl analog (cLogP ≈ 0.7), which is on the boundary of the optimal CNS range, the N-ethyl variant offers a measurable advantage for achieving favorable CNS multiparameter optimization (MPO) scores [1]. Procurement of this specific compound is warranted for CNS hit-to-lead campaigns where every 0.3–0.5 logP increment has a predictable impact on Kp,uu, the unbound brain-to-plasma concentration ratio.

Agrochemical Discovery: Ethylene Signaling Antagonist Development for Post-Harvest Ripening Control

The N-ethyl substitution pattern is expected to yield antagonistic or null activity at ACC oxidase, contrasting with the agonist activity of methyl-ACC. This makes the target compound a structurally matched negative control or starting scaffold for developing ethylene biosynthesis inhibitors [1]. Such inhibitors are commercially relevant for extending the shelf life of climacteric fruits (tomato, banana, avocado) where delaying ripening by even 2–3 days can reduce post-harvest losses by 15–25%. Procurement of the N-ethyl analog for this application avoids the confounding biological activity of the N–H analog and provides a clean SAR starting point.

Peptide Turn Mimetic Synthesis: Stabilizing β-Turn Conformations with α,α-Disubstituted Cyclopropane Amino Acids

Cyclopropane α-amino acids are well-established β-turn inducers in short peptides. The ethylamino substituent provides greater N-terminal steric bulk than methylamino or amino analogs, which can nucleate Type I' or Type II' β-turns more effectively by restricting the ϕ/ψ dihedral angles of the preceding residue [1]. When incorporated at the i+1 position of a β-turn, the predicted increase in conformational constraint relative to the N-methyl analog translates to a 1.5–3.0 kcal/mol stabilization of the turn conformation, as inferred from CD and NMR studies of related disubstituted cyclopropane peptides. Scientific groups synthesizing constrained peptide libraries should procure the N-ethyl variant when target engagement requires higher turn population at physiological temperature.

Metabolic Stability-Driven Lead Optimization: Replacing N-Methyl Groups with N-Ethyl to Reduce CYP450-Mediated Clearance

In lead optimization programs where N-methyl amine building blocks exhibit unacceptable hepatic clearance (e.g., >70% extracted during first pass), the N-ethyl analog offers a synthetically accessible alternative with predicted 2–10× lower N-dealkylation rates based on matched molecular pair meta-analysis [1]. While compound-specific microsomal data should be generated, the class-level inference is sufficiently strong to justify procurement of the N-ethyl building block for parallel chemistry, potentially saving one full design cycle (3–4 weeks) relative to de novo metabolic stabilization. This scenario is most relevant for oral drug programs targeting chronic indications where extended half-life and low peak-to-trough ratios are required.

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